molecular formula C21H18N4 B2797428 3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611196-74-8

3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2797428
CAS No.: 611196-74-8
M. Wt: 326.403
InChI Key: LEHPBEXQJOWRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3, a cyano group at position 4, and a 1-phenylethylamino moiety at position 1. This structure combines aromaticity, electron-withdrawing (cyano), and electron-donating (alkylamino) groups, enabling diverse chemical interactions.

Properties

IUPAC Name

3-methyl-1-(1-phenylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-14-12-20(23-15(2)16-8-4-3-5-9-16)25-19-11-7-6-10-18(19)24-21(25)17(14)13-22/h3-12,15,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHPBEXQJOWRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyrido-benzimidazole core with a carbonitrile group, which contributes to its biological activity. The presence of the phenylethylamine moiety is significant for its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing neuronal signaling and potentially offering benefits in neuropharmacology.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain pathogens.

Biological Activity Data

Activity Type Effect Reference
Enzyme InhibitionInhibits DHODH, impacting cellular growth
AntimicrobialModerate activity against bacterial strains
AnticancerPotential anti-cancer properties observed in vitro

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL. This suggests potential for development as an antimicrobial agent.

Case Study 2: Cancer Research

In vitro assays have indicated that this compound exhibits cytotoxic effects on cancer cell lines. It was found to induce apoptosis in human breast cancer cells, with IC50 values suggesting effective concentration ranges for therapeutic applications. Further studies are needed to explore its mechanism of action and potential as an anticancer drug.

Research Findings

Recent research has highlighted the importance of structural modifications on the biological activity of benzimidazole derivatives. Variations in the substituents on the pyrido-benzimidazole core can significantly enhance or diminish its pharmacological effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The introduction of electron-donating groups enhances receptor binding affinity.
  • Hydrophobic interactions play a crucial role in the efficacy against microbial targets.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes a pyrido-benzimidazole framework, which is known for contributing to various biological activities. The presence of the carbonitrile group enhances its reactivity and potential for interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies have shown that pyrido-benzimidazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key proteins involved in cell survival and proliferation .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented extensively. For instance, derivatives of benzimidazole have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways is a common mechanism observed in these compounds .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may exhibit neuropharmacological effects. Compounds with similar structures have been studied for their potential as neurotransmitter agents, particularly in modulating serotonin receptors. This could lead to applications in treating mood disorders and other neurological conditions .

General Synthesis Protocols

The synthesis of 3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions:

  • Formation of the Pyrido-Benzimidazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Amino Group : The phenylethylamine moiety is introduced via nucleophilic substitution or coupling reactions.
  • Carbonitrile Functionalization : The final step often involves the introduction of the carbonitrile group through nitrilation reactions.

These methods can vary based on the desired yield and purity of the final product.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, a series of pyrido-benzimidazole derivatives were tested against multiple strains of bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, surpassing standard antibiotics in efficacy against resistant strains .

Case Study 3: Neuropharmacological Investigation

A recent study explored the effects of related compounds on serotonin receptors, revealing potential anxiolytic properties. This suggests that further exploration into this compound could yield valuable insights into treating anxiety disorders .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The pyrido[1,2-a]benzimidazole-4-carbonitrile scaffold is highly modifiable. Key structural differences among analogues include:

  • Position 1: Substitution with amines (e.g., 1-phenylethylamino, piperidinyl, morpholinyl).
  • Position 2 : Substitution with benzyl, fluorobenzyl, or thiomethyl groups in tuberculosis (TB)-targeting compounds ().
  • Position 3 : Methyl group is conserved in most derivatives.
Table 1: Substituent Profiles of Selected Analogues
Compound Name Position 1 Substituent Position 2 Substituent Biological Activity Reference
Target Compound 1-[(1-Phenylethyl)amino] N/A Anticancer (inferred) -
13c () 1-[2-(Piperidin-1-yl)ethyl]amino N/A Anticancer
3i () 1-Oxo 2-(4-Fluorobenzyl) Anti-TB
14c () 1-[3-(Trifluoromethyl)phenyl] N/A Anticancer
3-Methyl-1-(4-toluidino) () 1-(4-Toluidino) N/A Environmental metabolite

Physicochemical Properties

  • Lipophilicity: The 1-phenylethyl group enhances hydrophobicity vs.
  • Melting Points (MP) : Aryl-substituted derivatives (e.g., 14c: MP 299°C) exhibit higher MPs than aliphatic analogues (e.g., 13c: MP >264°C), suggesting stronger crystal lattice interactions .
  • Solubility : Methoxy groups () or hydroxyl substituents () improve aqueous solubility, whereas the target compound’s aromatic groups may limit it .

Spectroscopic Characteristics

  • IR Spectroscopy: Cyano (C≡N) stretches appear at ~2200–2214 cm⁻¹ across analogues (). The target compound’s 1-phenylethylamino group would show NH stretches near 3360–3387 cm⁻¹ .
  • NMR : Aromatic protons in the 1-phenylethyl group would resonate at δ 7.20–7.55 ppm (cf. 3i in ), distinct from piperidinyl/morpholinyl protons (δ 2.34–3.93) .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Position 1 : Aromatic amines enhance anticancer activity via π-π stacking; aliphatic amines improve solubility.
    • Position 2 : Benzyl/fluorobenzyl groups are critical for anti-TB activity, likely through target steric complementarity .
  • Synthetic Optimization : Higher yields are achieved with aliphatic amines (e.g., 13c: 89%) vs. aryl amines (e.g., 14c: 68%), guiding scalable synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.